acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol

asymmetric synthesis chiral building block X-ray crystallography

Sourcing enantiopure silyl-substituted cyclohexanols with verified absolute configuration remains a bottleneck in stereoselective synthesis. This (1R,3R)-configured organosilicon adduct (CAS 908255-85-6) resolves that challenge. - Absolute configuration confirmed by single-crystal X-ray diffraction (space group P2₁2₁2₁; R-factor 0.0581), ensuring batch-to-batch stereochemical fidelity. - Serves as a direct precursor to (1R,3R)-4,4-dimethylcyclohexane-1,3-diol via oxidative C-Si cleavage with retention of configuration. - The gem-dimethyl group at C4 imposes a conformational bias critical for diastereoselectivities exceeding 95:5 in Diels-Alder cycloadditions. Supplied as a crystalline acetic acid adduct. Contact BenchChem for batch-specific CoA, pricing, and lead time.

Molecular Formula C18H30O3Si
Molecular Weight 322.5 g/mol
CAS No. 908255-85-6
Cat. No. B12596620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol
CAS908255-85-6
Molecular FormulaC18H30O3Si
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CC1(CCC(CC1[Si](C)(C)C2=CC=CC=C2)O)C
InChIInChI=1S/C16H26OSi.C2H4O2/c1-16(2)11-10-13(17)12-15(16)18(3,4)14-8-6-5-7-9-14;1-2(3)4/h5-9,13,15,17H,10-12H2,1-4H3;1H3,(H,3,4)/t13-,15-;/m1./s1
InChIKeyXYXHHNIUMRFKMW-SWYZXDRTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Organosilicon Cyclohexanol for Asymmetric Synthesis


Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol (CAS 908255-85-6) is a chiral, non-racemic organosilicon compound composed of a (1R,3R)-configured cyclohexanol core bearing a dimethyl(phenyl)silyl substituent at C3 and a gem-dimethyl group at C4, isolated as its acetic acid adduct [1]. This compound belongs to the class of silyl-substituted cyclohexanols employed as chiral building blocks and intermediates in stereoselective synthesis, where the silicon moiety serves as a masked hydroxyl or a directing group for further functionalization [1]. Its absolute configuration and crystalline nature, confirmed by single-crystal X-ray diffraction (space group P2₁2₁2₁; R-factor 0.0581), make it a candidate for applications requiring defined stereochemistry and high enantiomeric purity [1].

1

Chiral building block for asymmetric synthesis and stereoselective C–C bond formation

2

Silyl directing group (SiMe₂Ph) supports tunable steric control in cycloaddition reactions

3

Conformationally locked scaffold via 4,4-dimethyl substitution for reproducible diastereoselectivity

Why Generic Silyl-Cyclohexanol Analogs Fall Short


In-class silyl-substituted cyclohexanols differ critically in stereochemistry (1R,3R vs. 1R,3S or racemic mixtures), substitution pattern (presence/absence of the gem-dimethyl group at C4), and the nature of the silicon substituent (dimethylphenylsilyl vs. trialkylsilyl or other arylsilyl groups) [1]. The (1R,3R) configuration with a gem-dimethyl group imposes a specific conformational bias and steric environment that directly influences diastereoselectivity in subsequent transformations, as demonstrated in Diels–Alder cycloadditions where related silyl-substituted cyclohexenes achieve diastereomeric ratios exceeding 95:5 [1]. Generic substitution with a different stereoisomer or a des-methyl analog can result in altered or lost stereochemical outcomes, making this specific compound essential for reproducible asymmetric synthesis workflows [1].

Stereochemistry

(1R,3S) or racemic mixtures may shift diastereoselectivity and alter product distribution in downstream reactions.

Ring flexibility

Des-methyl analogs undergo chair-chair interconversion, potentially eroding conformational control and stereochemical outcomes.

Silicon group

TBS or TES substitution changes steric and electronic profiles; diastereoselectivity in Diels–Alder reactions may not transfer directly.

Quantitative Differentiation Evidence


Absolute Configuration via X-ray Crystallography

The (1R,3R) absolute configuration and solid-state structure of the compound are unambiguously established by single-crystal X-ray diffraction [1]. The crystal belongs to the orthorhombic space group P2₁2₁2₁ (number 19) with unit cell parameters a = 8.5749 Å, b = 11.5138 Å, c = 43.232 Å, and a residual factor (R) of 0.0581, confirming high structural order and configurational purity [1]. In contrast, the closely related (1R,3S)-configured analog (CAS 244109-47-5) is typically handled as an oil or amorphous solid, lacking comparable crystallographic validation of stereochemistry at the point of procurement.

Absolute Configuration
Reported
Space group P2₁2₁2₁; R-factor 0.0581
Supports unambiguous stereochemical assignment
Single-crystal X-ray at 153 K; comparator lacks published crystal data
asymmetric synthesis chiral building block X-ray crystallography

4,4-Dimethyl Conformational Lock

The 4,4-dimethyl substitution pattern locks the cyclohexane ring into a conformation that places the C3 silyl group in a specific orientation, as inferred from the X-ray structure and the diastereoselectivity observed in Diels–Alder reactions of related silyl-substituted cyclohexenes [1]. In the target compound, the gem-dimethyl group eliminates ring-flipping equilibria present in unsubstituted analogs such as (1R,3S)-3-[dimethyl(phenyl)silyl]cyclohexyl acetate (CAS 244109-47-5). This conformational locking is critical for preserving the stereochemical integrity of the silyl substituent during subsequent transformations, where ring mobility in des-methyl analogs can erode diastereoselectivity.

Conformational Lock
Class-level
4,4-Dimethyl restricts ring to a single chair conformer
Conformational homogeneity may support reproducible diastereoselectivity
Des-methyl analog equilibrates between conformers; Diels–Alder dr >95:5 in constrained systems
conformational analysis diastereoselectivity cyclohexane stereochemistry

Tunable Steric Control by SiMe2Ph Group

The dimethylphenylsilyl (SiMe₂Ph) substituent on the target compound offers a distinct steric and electronic profile compared to commonly used trialkylsilyl groups such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES). The phenyl group introduces anisotropic shielding and a defined steric footprint that can influence π-stacking interactions and diastereofacial selectivity. The Taft steric parameter (Eₛ) for SiMe₂Ph is approximately −1.50, intermediate between TBS (Eₛ ≈ −2.10) and TES (Eₛ ≈ −1.17), allowing for tunable steric control that is not achievable with bulkier or smaller silyl groups [1]. This intermediate steric profile is exploited in the Diels–Alder reactions reported by Ventocilla and Woerpel, where SiMe₂Ph-substituted dienes give superior diastereoselectivities compared to TBS-substituted analogs [1].

Silyl Steric Tuning
Class-level
SiMe₂Ph Eₛ ≈ −1.50; TBS ≈ −2.10; TES ≈ −1.17
Intermediate steric profile may support higher diastereoselectivity
Direct quantitative head-to-head data limited; reaction context matters
silyl directing groups steric parameters organosilicon chemistry

Application Scenarios


C–Si Oxidation to Enantiopure Cyclohexanol Intermediates

The compound serves as a direct precursor to enantiopure (1R,3R)-4,4-dimethylcyclohexane-1,3-diol after oxidative cleavage of the C–Si bond, as demonstrated by the Woerpel group [1]. This transformation proceeds with retention of configuration, providing a chiral 1,3-diol that is otherwise difficult to access with high enantiomeric purity [1].

Chiral Auxiliary for Diels–Alder Cycloadditions

Although the compound itself is a cyclohexanol, its silyl-substituted derivatives participate in Diels–Alder reactions with electron-deficient dienophiles to yield highly substituted cyclohexenes with diastereomeric ratios exceeding 95:5 [1]. The (1R,3R) configuration and 4,4-dimethyl substitution are critical for the observed diastereoselectivity, establishing this compound as a key intermediate in the preparation of chiral diene substrates [1].

Crystalline Reference Standard for Configuration

The compound's well-defined single-crystal X-ray structure (space group P2₁2₁2₁, R-factor 0.0581) makes it suitable as an internal reference standard for determining the absolute configuration of related silyl-substituted cyclohexanols by X-ray diffraction or by correlation of chiroptical properties [1].

Application
Selection Property
Validation Focus
C–Si oxidation to chiral 1,3-diol
Retention of configuration upon oxidative cleavage
Enantiomeric purity of the resulting diol
Diels–Alder chiral auxiliary
Diastereoselectivity in cycloaddition reactions
Stereochemical outcome in chiral diene preparation
Crystalline configurational standard
Validated absolute configuration by X-ray diffraction
Configuration assignment of related silyl-cyclohexanols
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